4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
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Description
4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPT is a triazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Corrosion Inhibition
Thiazoles have been identified as effective corrosion inhibitors for copper in acidic environments. A study highlighted the synthesis and corrosion inhibition ability of three thiazoles on copper surfaces. These compounds demonstrated inhibition efficiencies of around 90%, suggesting their potential as effective corrosion inhibitors. The adsorption of inhibitors was successfully described by the Langmuir adsorption isotherm, indicating their strong interaction with the copper surface (Farahati et al., 2019).
Antimicrobial Activities
Another study reported on the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Computational and Spectroscopic Studies
Aminothiazole derivatives have been synthesized and analyzed through X-ray crystallographic, spectroscopic, and computational studies. These compounds showed significant biological applications, supported by density functional theory (DFT) optimizations and natural bond orbital (NBO) calculations, highlighting their potential in bioactive molecule design (Adeel et al., 2017).
Antitumor Activity
Research into the antitumor activity of compounds involving thiazol-2-amine structures has also been conducted. A particular study synthesized a compound and determined its crystal structure via single-crystal X-ray diffraction. Preliminary biological tests showed this compound to possess good antitumor activity against the Hela cell line, emphasizing the importance of structural analysis in developing antitumor agents (Ye Jiao et al., 2015).
Synthesis and Characterization
The synthesis and characterization of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties have been reported, showcasing efficient synthesis techniques and antimicrobial activity against various bacterial strains. This underscores the versatility of thiazole derivatives in synthesizing compounds with potential biological applications (Idrees et al., 2019).
properties
IUPAC Name |
5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-25-13-8-9-16(26-2)14(10-13)15-11-27-19(21-15)17-18(20)24(23-22-17)12-6-4-3-5-7-12/h3-11H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZCTGUXNIWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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